NeuGc;GcNeu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Humans cannot synthesize N-Glycolylneuraminic acid because the human gene CMAH is irreversibly mutated, though it is found in other apes . The gene CMAH encodes CMP-N-acetylneuraminic acid hydroxylase, which is the enzyme responsible for converting CMP-N-acetylneuraminic acid to CMP-N-Glycolylneuraminic acid . This loss of CMAH is estimated to have occurred two to three million years ago, just before the emergence of the genus Homo .

Métodos De Preparación

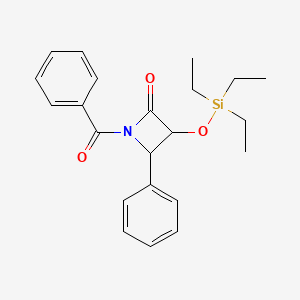

Various chemical and enzymatic synthetic methods have been developed to obtain a vast array of glycosides containing N-Glycolylneuraminic acid and its derivatives . Among these, the application of highly efficient one-pot multienzyme (OPME) sialylation systems in synthesizing compounds containing N-Glycolylneuraminic acid and derivatives has been proven as a powerful strategy . Chemical glycosylation methods have also been developed for the synthesis of N-Glycolylneuraminic acid-containing oligosaccharides .

Análisis De Reacciones Químicas

N-Glycolylneuraminic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include sialyltransferase-catalyzed reactions, which transfer sialic acid from its activated sugar nucleotide, cytidine 5′-monophosphate-sialic acid, to suitable acceptors . Major products formed from these reactions include Neu5Gc-containing glycoconjugates .

Aplicaciones Científicas De Investigación

N-Glycolylneuraminic acid has several scientific research applications. It is commonly used in the study of glycoconjugates and their roles in various biological processes . N-Glycolylneuraminic acid-containing glycoconjugates have been found on human cancer cells and in various human tissues due to dietary incorporation of N-Glycolylneuraminic acid . Additionally, antibodies against the red meat-derived carbohydrate N-Glycolylneuraminic acid exacerbate cancer in “human-like” mice . Human anti-N-Glycolylneuraminic acid IgG and red meat are both independently proposed to increase cancer risk .

Mecanismo De Acción

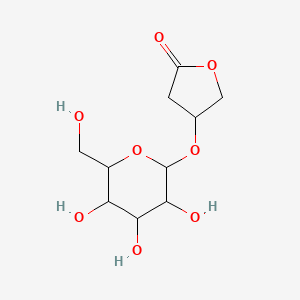

Exogenous N-Glycolylneuraminic acid molecules enter cells through clathrin-independent endocytic pathways with help from pinocytosis . After entering the cell, the molecule is released by lysosomal sialidase and transferred into the cytosol by the lysosomal sialic acid transporter . From here, N-Glycolylneuraminic acid is available for activation and addition to glycoconjugates .

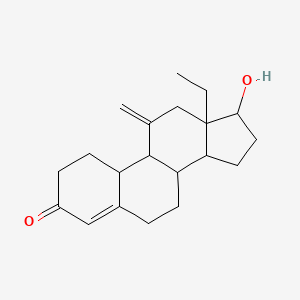

Comparación Con Compuestos Similares

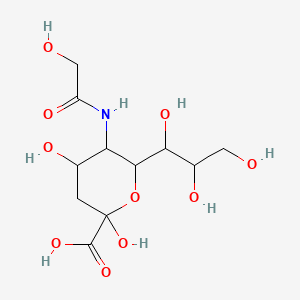

N-Glycolylneuraminic acid is closely related to N-acetylneuraminic acid, which differs by a single oxygen atom that is added by the CMAH enzyme in the cytosol of a cell . In many mammals, both of these molecules are transferred into the Golgi apparatus so that they may be added to many glycoconjugates . in humans, N-Glycolylneuraminic acid is not present . Other similar compounds include 2-keto-3-deoxynonulosonic acid .

Propiedades

IUPAC Name |

2,4-dihydroxy-5-[(2-hydroxyacetyl)amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10/c13-2-5(16)8(18)9-7(12-6(17)3-14)4(15)1-11(21,22-9)10(19)20/h4-5,7-9,13-16,18,21H,1-3H2,(H,12,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKUWYYUZCUJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)NC(=O)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862544 |

Source

|

| Record name | 2,4‐Dihydroxy‐5‐(2‐hydroxyacetamido)‐6‐(1,2,3‐ trihydroxypropyl)oxane‐2‐carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B13404410.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)

![(2S)-N-[(2R,3S,5R)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide](/img/structure/B13404462.png)